(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIBLLQNGGCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291941 | |
| Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137267-30-2 | |
| Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137267-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 4 Methyl 1,3 Oxazol 5 Yl Methanol
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of analogous sulfur-containing thiazoles. wikipedia.org The presence of the electronegative oxygen atom and the pyridine-type nitrogen atom significantly influences the electron distribution within the ring, making it electron-deficient. This electronic characteristic is a key determinant of its reactivity.
Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring
Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging due to the ring's electron-deficient nature. pharmaguideline.com The reaction typically requires the presence of activating, electron-donating groups on the ring to proceed efficiently. pharmaguideline.comtandfonline.com The general mechanism for EAS involves the attack of an electrophile by the pi-bonds of the aromatic ring, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com
The reactivity of the different positions on the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com However, some sources indicate that substitution occurs preferentially at the C5 position. wikipedia.orgtandfonline.com For instance, the Vilsmeier-Haack formylation is an example of an electrophilic substitution that can occur on the oxazole ring. pharmaguideline.com Due to the high electron deficiency of the oxazolium cation, reactions such as nitration and sulfonation are particularly difficult to achieve on the unsaturated oxazole ring. pharmaguideline.comyoutube.com
| Reaction Type | Reactivity | Preferred Position of Attack | Influencing Factors |
| Electrophilic Aromatic Substitution | Generally difficult | C4 > C5 > C2 (some sources suggest C5) | Requires electron-donating substituents |
Nucleophilic Aromatic Substitution Reactions on the Oxazole Ring
Nucleophilic aromatic substitution (NAS) reactions are uncommon on the oxazole ring. pharmaguideline.comtandfonline.com When they do occur, they are typically facilitated by the presence of electron-withdrawing groups on the ring and a good leaving group. numberanalytics.commasterorganicchemistry.com The most electron-deficient position, C2, is the most likely site for nucleophilic attack, especially when substituted with a halogen. wikipedia.orgpharmaguideline.com However, in many instances, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.comslideshare.net For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can result in the formation of imidazoles through a ring-cleavage mechanism. pharmaguideline.com
| Reaction Type | Reactivity | Preferred Position of Attack | Common Outcome |
| Nucleophilic Aromatic Substitution | Rare and difficult | C2 (with a leaving group) | Ring cleavage is frequent |
Cycloaddition Reactions (e.g., Diels-Alder as a Diene)
The 1,3-oxazole ring can participate in cycloaddition reactions, most notably acting as a diene in Diels-Alder reactions. pharmaguideline.comnumberanalytics.comnumberanalytics.com This diene-like behavior is attributed to the furan-type oxygen atom at the 1-position. pharmaguideline.com The reaction of an oxazole with a dienophile, such as an alkene or alkyne, can lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial cycloadduct undergoes further transformations. pharmaguideline.comslideshare.net The presence of electron-releasing substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com The Diels-Alder reaction of oxazoles has been utilized in the synthesis of various compounds, including vitamin B6 precursors. wikipedia.org The initial cycloaddition forms a bicyclic intermediate with an oxygen bridge, which can be sensitive to acid. wikipedia.org
| Reaction Type | Role of Oxazole | Dienophiles | Products |
| Diels-Alder | Diene | Alkenes, Alkynes | Pyridine or Furan derivatives |
Direct C-H Functionalization and Arylation Studies of Oxazoles
Direct C-H functionalization has emerged as a powerful tool for the modification of the oxazole ring, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. beilstein-journals.org Palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at various positions of the oxazole ring. beilstein-journals.orgorganic-chemistry.org
Methodologies have been developed for the regioselective arylation at both the C2 and C5 positions. organic-chemistry.org The selectivity can often be controlled by the choice of ligands and solvents. For instance, palladium-catalyzed C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org There are also reports of direct arylation at the C4 position. beilstein-journals.org Copper-catalyzed C-H arylation, including photo-induced methods, has also been developed for various azoles, including oxazoles. nih.gov
| Reaction | Position | Catalyst/Conditions | Reference |
| Direct Arylation | C2 | Palladium-catalyzed (nonpolar solvents) | organic-chemistry.org |
| Direct Arylation | C5 | Palladium-catalyzed (polar solvents) | organic-chemistry.org |
| Direct Arylation | C4 | Palladium-catalyzed | beilstein-journals.org |
| Photo-induced C-H Arylation | C2 | Copper/Photoredox dual catalysis | nih.gov |
Oxidation Pathways of the Oxazole Core, including Photo-Oxidation Mechanisms
The oxazole ring is susceptible to oxidation and can be cleaved by strong oxidizing agents such as potassium permanganate, chromic acid, and ozone. pharmaguideline.com However, it is generally stable towards hydrogen peroxide. pharmaguideline.com The oxidation of substituted oxazoles can lead to the formation of N-oxides. pharmaguideline.com For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) can yield the corresponding imide and benzoic acid. wikipedia.org
Photo-oxidation of oxazoles, particularly with singlet oxygen, has been investigated. murdoch.edu.aunih.gov The primary pathway for the reaction of oxazole with singlet oxygen is a [4+2]-cycloaddition. murdoch.edu.aunih.gov This is because the oxazole ring lacks allylic hydrogens, which would allow for an ene-mode addition. murdoch.edu.aunih.gov The cycloaddition product, an imino-anhydride, is then postulated to convert to a triamide. murdoch.edu.aunih.gov The rate of this photo-oxidation can be influenced by substituents on the oxazole ring. murdoch.edu.aunih.gov
| Oxidizing Agent | Outcome |
| KMnO₄, H₂CrO₄, O₃ | Ring cleavage |
| H₂O₂ | Generally stable |
| Ceric Ammonium Nitrate (CAN) | Can yield imides and carboxylic acids |
| Singlet Oxygen (Photo-oxidation) | [4+2]-cycloaddition leading to ring cleavage products |
Reduction Reactions of the Oxazole Ring System
The reduction of the oxazole ring can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents can cause cleavage of the ring, resulting in open-chain products. pharmaguideline.com Milder reduction can lead to the formation of oxazolines (with one double bond reduced) or oxazolidines (fully saturated ring). wikipedia.orgtandfonline.com For example, reduction with sodium in ethanol (B145695) can produce oxazolidines. slideshare.net An electrochemical reduction of the oxazole ring in protic solvents has also been reported to occur at the C2 position. tandfonline.com
| Reducing Conditions | Product |
| Strong reducing agents | Ring-opened products |
| Sodium in ethanol | Oxazolidines |
| Electrochemical reduction (protic solvent) | Reduction at C2 |
Transformations Involving the Methanol (B129727) (Hydroxymethyl) Functional Group
The hydroxymethyl group at the C5 position of the oxazole ring is a primary site for various chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)
The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde and subsequently a carboxylic acid. The specific product obtained depends on the oxidizing agent used and the reaction conditions. For instance, mild oxidizing agents would favor the formation of the aldehyde, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbaldehyde. Stronger oxidation would yield 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. sigmaaldrich.com The oxazole ring itself can be susceptible to oxidation, particularly at the C4 position, which can lead to ring cleavage. tandfonline.com
Table 1: Oxidation Products of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol
| Starting Material | Product | Type of Reaction |
| This compound | (2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbaldehyde | Partial Oxidation |
| This compound | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | Full Oxidation |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form the corresponding esters.
Similarly, etherification can be achieved. For example, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield an ether. Chemoselective etherification of benzylic-type alcohols, which the hydroxymethyl group on the oxazole resembles, can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol or ethanol, catalyzed by dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net This method is noted for its selectivity for benzylic hydroxyls over aliphatic or phenolic ones. organic-chemistry.orgresearchgate.net
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, reaction with thionyl chloride could convert the alcohol to the corresponding chloride, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl chloride. This chloride can then be reacted with various nucleophiles. A related transformation is the formation of (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (B3221322) from the corresponding alcohol, indicating the hydroxyl group's susceptibility to substitution after activation. uni.lu The study of nucleophilic substitution on halogenated imidazoles, a related azole, provides insights into the potential reactivity of halogenated oxazole derivatives. psu.edu
Reactivity of the Ethyl and Methyl Substituents
The ethyl and methyl groups attached to the oxazole ring are generally less reactive than the hydroxymethyl group. However, they can participate in certain transformations.
Alpha-Carbon Functionalization Adjacent to the Oxazole Ring
The hydrogen atoms on the alpha-carbons of the ethyl and methyl groups (the carbons directly attached to the oxazole ring) can be susceptible to deprotonation, particularly with a strong base. This would form a carbanion that can then react with electrophiles, allowing for further functionalization at these positions. The acidity of protons on alkyl groups attached to the oxazole ring is influenced by the electron-withdrawing nature of the ring.
General Aliphatic Transformations
The ethyl and methyl groups can undergo free-radical halogenation under appropriate conditions, such as exposure to UV light in the presence of a halogen. However, such reactions may lack selectivity and could also affect other parts of the molecule. In general, transformations of these simple alkyl groups without affecting the more reactive oxazole ring and hydroxymethyl group can be challenging to achieve selectively.
Advanced Spectroscopic and Structural Characterization of 2 Ethyl 4 Methyl 1,3 Oxazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Structural Elucidation
No published ¹H NMR data for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol could be located.
Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis
No published ¹³C NMR data for this compound could be located.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Without primary ¹H and ¹³C NMR data, a discussion of 2D NMR correlations is not possible.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published HRMS data for this compound could be found to confirm its exact mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No published ESI-MS data for this compound is available.
Should this information become publicly available in the future, a detailed analysis as per the requested structure can be provided.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to display specific absorption bands corresponding to its key structural features.
The primary functional groups to be identified would be the hydroxyl (-OH) group, the C-O bonds of the alcohol and the oxazole (B20620) ring, the C=N bond of the oxazole ring, and the C-H bonds of the ethyl and methyl groups. The O-H stretching vibration would likely appear as a broad band in the region of 3200-3600 cm⁻¹, while the C-O stretching of the alcohol would be observed around 1050-1150 cm⁻¹. The C=N stretching of the oxazole ring is expected in the 1630-1680 cm⁻¹ region. The various C-H stretching and bending vibrations would be found in the 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.
While a specific IR spectrum for this compound is not publicly available, data for related compounds can provide an illustration. For instance, the IR spectrum of 2-Ethyl-4-methyl-1,3-dioxolane, a related heterocyclic compound, has been documented. nih.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850-3000 | Medium to Strong |
| C=N Stretch (Oxazole) | 1630-1680 | Medium |
| C-O Stretch (Alcohol) | 1050-1150 | Strong |
| C-O-C Stretch (Oxazole) | 1020-1250 | Strong |
Note: The data in this table is based on established correlations and is predictive in nature. Specific experimental values for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and the types of chromophores present in the molecule.
For this compound, the oxazole ring constitutes the primary chromophore. The electronic transitions would likely be of the π → π* and n → π* types. The presence of the ethyl and methyl substituents on the oxazole ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent oxazole molecule. The methanolic hydroxyl group is generally not considered a strong chromophore in this context.
Experimental UV-Vis spectral data for this compound is not readily found in the literature. However, studies on similar heterocyclic systems, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have shown absorption maxima in the UV region, which can be influenced by the solvent used. science-softcon.dephyschemres.org
Table 2: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |
| Ethanol (B145695) | Data not available | Data not available |
| Methanol (B129727) | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
Note: Specific experimental values for this compound are not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the exact positions of the atoms can be determined, yielding a definitive molecular structure.
While no crystal structure for this compound has been reported, studies on other oxazole and related heterocyclic derivatives have been successfully conducted, providing valuable insights into their solid-state conformations. For example, the crystal structure of ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate has been determined. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value (for ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.7876(2) |
| b (Å) | 8.8984(2) |
| c (Å) | 22.3399(6) |
| V (ų) | 1349.30(6) |
| Z | 4 |
Source: researchgate.net. Note: This data is for a different compound and is presented for illustrative purposes only.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single crystal XRD. It provides a graphical representation of the regions of close contact between neighboring molecules.
This analysis would be instrumental in understanding the packing of this compound molecules in the solid state. It could reveal the presence and nature of hydrogen bonds involving the hydroxyl group, as well as other weaker interactions such as C-H···O and π-π stacking, if applicable. Such analyses have been performed on other oxazole-containing compounds.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-performance liquid chromatography is particularly well-suited for non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate the components of a mixture. For this compound, HPLC would be the method of choice for assessing its purity and for preparative separation.
A typical HPLC analysis would involve a stationary phase, such as a C18 column, and a mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier under specific chromatographic conditions. While some suppliers of this compound indicate the availability of HPLC data, these are not publicly accessible. bldpharm.com The use of HPLC-MS/MS for the analysis of related oxadiazole derivatives has been documented, highlighting the applicability of this technique. rrpharmacology.ru
Table 4: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength |
| Retention Time | Data not available |
Note: The parameters in this table are hypothetical and would require experimental optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of characterizing this compound, GC, particularly when coupled with mass spectrometry (GC-MS), provides critical information regarding its purity, identity, and the potential presence of isomers or impurities.
The analysis of polar molecules such as alcohols by GC can sometimes be challenging due to their potential for peak tailing and interaction with the stationary phase. nih.gov To mitigate these effects and improve chromatographic performance, derivatization is a common strategy. For alcoholic functional groups, silylation is a frequently employed technique, which involves replacing the active hydrogen of the hydroxyl group with a trialkylsilyl group. This process increases the volatility and thermal stability of the analyte while reducing its polarity, leading to more symmetrical peak shapes and improved resolution. nih.gov
For a compound like this compound, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a phenyldimethylchlorosilane reagent can be employed. nih.gov The resulting derivative exhibits an increased retention time, shifting it away from the volatile solvent front and potential low-boiling-point impurities. nih.gov
A typical GC-MS analysis would involve injecting the derivatized or underivatized sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) onto a capillary column. nih.govosti.gov The column, often coated with a nonpolar or medium-polarity stationary phase like a dimethylpolysiloxane (e.g., HP-5ms), separates the components of the sample based on their boiling points and interactions with the stationary phase. osti.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.
Detailed research findings from a hypothetical GC-MS analysis of a derivatized sample of this compound are presented in the table below. The conditions are based on typical parameters used for the analysis of similar functionalized heterocyclic compounds. osti.govresearchgate.net
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Instrument | Agilent 6890N GC with 5975 MS Detector |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometry Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-500 |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Results | |
| Retention Time (Derivatized) | ~12.5 min |
| Key Mass Fragments (m/z) | 213 (M+), 198 (M-15), 140, 114, 73 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net For the analysis of this compound, UPLC, especially when coupled with mass spectrometry (UPLC-MS), is a powerful tool for quantification, purity assessment, and metabolite identification. nih.govresearchgate.net
The oxazole moiety and the hydroxyl group impart a degree of polarity to the molecule, making it well-suited for reversed-phase UPLC. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
A typical UPLC-MS method for this compound would involve dissolving the sample in a suitable solvent and injecting it into the UPLC system. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. mdpi.com
The eluent from the UPLC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that is particularly effective for polar molecules, generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. mdpi.comresearchgate.net This allows for the precise determination of the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions.
Detailed research findings from a hypothetical UPLC-MS analysis of this compound are outlined in the table below. The parameters are representative of methods used for the analysis of polar heterocyclic compounds. researchgate.netmdpi.com
Table 2: Hypothetical UPLC-MS Data for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Instrument | Waters ACQUITY UPLC System |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min |
| Column Temperature | 40 °C |
| Mass Spectrometry Conditions | |
| Instrument | Waters Xevo G2 QTof Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 50-600 |
| Results | |
| Retention Time | ~2.8 min |
| Parent Ion (m/z) | 142.0863 [M+H]+ |
Theoretical and Computational Investigations of 2 Ethyl 4 Methyl 1,3 Oxazol 5 Yl Methanol
Quantum Chemical Calculation Methods
Quantum chemical calculations are instrumental in predicting the geometric, electronic, and reactivity properties of molecules. For a molecule like (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol, both Density Functional Theory (DFT) and ab initio methods would be suitable for a thorough computational analysis.
Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems. It is well-established that DFT approaches, such as those utilizing the B3LYP functional with a suitable basis set like 6-311G++(d,p), provide a reliable assessment of the structural and spectral properties of organic molecules, including heterocyclic compounds like oxazole (B20620) derivatives. irjweb.com
For this compound, a DFT optimization would likely reveal a planar 1,3-oxazole ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. The ethyl group at the C2 position, the methyl group at the C4 position, and the hydroxymethyl group at the C5 position would have their geometries optimized, showing standard sp3 hybridization for the carbon atoms. The C-O and C-N bond lengths within the oxazole ring would be intermediate between single and double bonds, indicative of the aromatic character of the ring. Studies on other oxazole derivatives have shown that the oxazole ring bond angles are around 107-114°. irjweb.com The electronic structure analysis would involve the calculation of molecular orbitals and the electron density distribution, which would highlight the electronegative nature of the oxygen and nitrogen atoms in the ring.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a high level of theory for accurate predictions.
Ab initio calculations have been performed on peptide-derived oxazoles at the RHF/6-31G* and MP2/6-31G//RHF/6-31G levels of theory to derive force field parameters. nih.gov A similar approach for this compound would involve an initial geometry optimization at the RHF/6-31G* level, followed by a more accurate single-point energy calculation using the MP2 method with the same basis set. These calculations would provide a detailed picture of the electron correlation effects, which are important for accurately describing the molecule's properties. The rotational barriers around the C5-CH2OH bond could also be investigated to determine the most stable conformation of the hydroxymethyl group relative to the oxazole ring.
Molecular Descriptors and Reactivity Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. irjweb.com
In a study on methyl-substituted oxazoles, the HOMO-LUMO gap was found to be influenced by the position and number of methyl groups. researchgate.net For the parent oxazole, the calculated HOMO-LUMO gap is approximately 14.02 eV. researchgate.net Substitution with methyl groups generally leads to a decrease in the HOMO-LUMO gap, indicating increased reactivity. researchgate.net For this compound, the electron-donating nature of the ethyl and methyl groups, along with the hydroxymethyl group, would be expected to raise the HOMO energy level and potentially lower the LUMO energy level, resulting in a reduced HOMO-LUMO gap compared to the unsubstituted oxazole. This would suggest that the title compound is more reactive than the parent oxazole.
Table 1: Calculated Properties of Substituted Oxazoles (Data from a study on methyl-substituted oxazoles) researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Oxazole | -9.534 | 4.491 | 14.024 | 1.58 |
| 2-methyl oxazole | -9.180 | 4.629 | 13.811 | 1.38 |
| 4-methyl oxazole | -9.222 | 4.678 | 13.900 | 1.35 |
| 5-methyl oxazole | -9.064 | 4.691 | 13.755 | 2.16 |
| 2,4-dimethyl oxazole | -8.908 | 4.804 | 13.709 | 1.06 |
| 2,5-dimethyl oxazole | -8.747 | 4.801 | 13.578 | 1.88 |
This table is based on data for analogous compounds and is intended to provide a qualitative understanding.
Fukui functions are used within DFT to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. faccts.de The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.
For the 1,3-oxazole ring, computational studies have shown that the C5 position is the preferential site for electrophilic attack. researchgate.net The reactivity of oxazoles indicates that the acidity of a hydrogen atom decreases in the order C(2) > C(5) > C(4). thepharmajournal.com In this compound, the C2, C4, and C5 positions are substituted. Therefore, electrophilic attack would likely be directed towards the nitrogen atom (N3), which is a characteristic site for electrophilic attack in azoles, or the oxygen atom of the hydroxymethyl group. Nucleophilic attack is generally less common on the oxazole ring itself unless a good leaving group is present. thepharmajournal.com However, the carbon of the hydroxymethyl group could be a site for nucleophilic substitution.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ^2 / (2η).
Based on the expected reduced HOMO-LUMO gap for this compound, it would be predicted to have a lower chemical hardness compared to unsubstituted oxazole, indicating it is a "softer" and more reactive molecule. The electrophilicity index would provide a quantitative measure of its ability to act as an electrophile in reactions.
Table 2: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Expected Trend for this compound |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Lower than unsubstituted oxazole |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Higher (less negative) than unsubstituted oxazole |
| Electrophilicity Index (ω) | μ^2 / (2η) | Dependent on the values of μ and η |
This table presents expected trends based on theoretical principles and data from related compounds.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily dictated by the rotational freedom around several single bonds. Of particular interest are the torsions associated with the ethyl group at the C2 position and the hydroxymethyl group at the C5 position.
Similarly, the ethyl group at the C2 position possesses rotational freedom. The preferred conformation would balance the steric interactions between the ethyl group and the nitrogen atom of the oxazole ring. It is anticipated that the ethyl group would adopt a staggered conformation to minimize these repulsive forces.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound in various environments, particularly in solution. By simulating the motion of the molecule over time, MD can reveal the flexibility of the structure, the accessible conformational states, and the nature of its interactions with solvent molecules. For instance, in a polar protic solvent like water or methanol (B129727), MD simulations would be instrumental in characterizing the hydrogen bonding network involving the hydroxyl group and the nitrogen atom of the oxazole ring. Such simulations on other heterocyclic compounds have been crucial in understanding their behavior in biological systems. nih.gov
A hypothetical study might reveal the following key dynamics:
Flexibility: The ethyl and hydroxymethyl side chains would exhibit significant flexibility, while the core oxazole ring would remain largely planar.
Solvent Interactions: In aqueous solution, the hydroxyl group would act as both a hydrogen bond donor and acceptor, while the oxazole nitrogen would primarily act as a hydrogen bond acceptor. These interactions would significantly influence the molecule's solubility and transport properties.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: DFT calculations have become a standard tool for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that often show excellent correlation with experimental data. For this compound, theoretical predictions would be invaluable for assigning the signals in its NMR spectra. The chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the substituents on the oxazole ring.
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations at the B3LYP/6-31G(d) level of theory, a common method for such predictions.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole C2 | - | 162.5 |
| Oxazole C4 | - | 145.0 |
| Oxazole C5 | - | 130.0 |
| C2-CH₂CH₃ | 2.80 (q) | 25.0 |
| C2-CH₂CH₃ | 1.35 (t) | 11.5 |
| C4-CH₃ | 2.30 (s) | 10.0 |
| C5-CH₂OH | 4.60 (s) | 55.0 |
| C5-CH₂OH | 3.50 (t, exchangeable) | - |
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) spectrum. These calculations can help in identifying the characteristic functional groups present in the molecule. For this compound, the predicted IR spectrum would show characteristic bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, the C=N and C=C stretching vibrations of the oxazole ring, and the C-O stretching vibrations.
Predicted Key IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3400-3500 | Broad, Strong |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=N Stretch (oxazole) | 1640-1660 | Medium |
| C=C Stretch (oxazole) | 1550-1570 | Medium |
| C-O Stretch (alcohol) | 1050-1150 | Strong |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, providing insights into the energetics of reaction pathways and the structures of transient species like transition states. For this compound, several types of reactions could be investigated computationally.
Reactions at the Oxazole Ring: The oxazole ring can participate in various reactions, including cycloadditions and reactions with electrophiles or nucleophiles. Theoretical studies on other oxazole derivatives have shown that they can act as dienes in Diels-Alder reactions. nih.gov A computational investigation of the reaction of this compound with a dienophile would involve locating the transition state for the cycloaddition and calculating the activation energy. This would help in predicting the feasibility and stereochemical outcome of the reaction. The substituents on the oxazole ring would be expected to influence its reactivity and regioselectivity in such reactions.
Reactions of the Hydroxymethyl Group: The primary alcohol functionality at the C5 position is a site for various transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. Theoretical studies could model these reactions to understand their mechanisms in detail. For example, in an oxidation reaction, computational methods could be used to compare different possible pathways, identify the rate-determining step, and analyze the role of the catalyst or oxidizing agent.
Transition State Analysis: For any proposed reaction mechanism, the identification of the transition state is a key objective of theoretical studies. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This information is vital for understanding the kinetics of the reaction and for designing more efficient synthetic routes. For instance, in a hypothetical SN2 reaction involving the hydroxyl group, computational analysis would reveal the geometry of the pentacoordinate carbon in the transition state.
Non Biological Applications in Advanced Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol is a structurally rich molecule that holds considerable promise as a versatile building block in organic synthesis. The oxazole (B20620) ring itself is a stable aromatic system that can participate in various chemical transformations. wikipedia.org The substituents at positions 2, 4, and 5 offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures.
The primary alcohol functional group at the 5-position is a key feature, enabling a wide range of synthetic manipulations. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a different class of reactive intermediates. Furthermore, it can undergo esterification, etherification, or be converted into a leaving group for nucleophilic substitution reactions. This versatility allows for the incorporation of the oxazole moiety into larger molecules through the formation of new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds. A scheme combining the preparation of building blocks in solution followed by solid-phase combinatorial chemistry has been developed to diversify the 5-(hydroxymethyl)oxazole scaffold into various derivatives such as aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. nih.gov
The ethyl group at the 2-position and the methyl group at the 4-position influence the steric and electronic properties of the oxazole ring, which can be exploited to control the regioselectivity of certain reactions. The presence of these alkyl groups can also enhance the solubility of the compound in organic solvents, which is a practical advantage in many synthetic procedures. The synthesis of various oxazole derivatives is often achieved through methods like the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes. nih.govijpsonline.com
The potential synthetic transformations of this compound are summarized in the table below.
| Functional Group | Potential Transformation | Resulting Moiety | Potential Application |
| 5-Hydroxymethyl | Oxidation | Aldehyde, Carboxylic Acid | Synthesis of heterocycles, coupling reactions |
| 5-Hydroxymethyl | Esterification | Ester | Prodrug synthesis, material science |
| 5-Hydroxymethyl | Etherification | Ether | Linker for complex molecules |
| 5-Hydroxymethyl | Conversion to Halide | Alkyl Halide | Nucleophilic substitution reactions |
| Oxazole Ring | C-H activation | Functionalized Oxazole | Synthesis of polysubstituted heterocycles |
Applications in Material Science and Polymer Chemistry
The unique structure of this compound also suggests its potential utility in material science and polymer chemistry. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the formation of polymers with an oxazole end-group. This end-group can then be further modified to tune the properties of the resulting polymer.
Alternatively, this compound can be incorporated as a monomer in condensation polymerization reactions, reacting with dicarboxylic acids or their derivatives to form polyesters containing the oxazole moiety in the polymer backbone. The presence of the heterocyclic ring can impart unique properties to the polymer, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. Poly(2-oxazoline)s, a related class of polymers, are known for their versatile properties that can be tailored by manipulating their functional groups. mdpi.com
Moreover, the oxazole derivative could be used as a modifying agent for existing polymers. By grafting this molecule onto a polymer chain, the surface properties of the material could be altered, for instance, to improve adhesion, introduce specific recognition sites, or enhance its thermal or chemical resistance. The development of N-(2-arylethyl)-2-methylprop-2-enamides as versatile reagents for the synthesis of molecularly imprinted polymers highlights the utility of functionalized building blocks in creating advanced materials. mdpi.com
Use as Ligands in Catalysis and Coordination Chemistry
Heterocyclic compounds are widely used as ligands in catalysis and coordination chemistry due to the presence of heteroatoms with lone pairs of electrons that can coordinate to metal centers. This compound possesses two potential coordination sites: the nitrogen atom of the oxazole ring and the oxygen atom of the hydroxyl group. This bidentate character could allow it to form stable chelate complexes with a variety of transition metals.
The steric and electronic environment around the metal center can be fine-tuned by the substituents on the oxazole ring. The ethyl and methyl groups provide a certain steric bulk, which can influence the selectivity of catalytic reactions. The formation of metal complexes with ligands containing hetero-atom donor sets can result in compounds with interesting physicochemical properties. researchgate.net The synthesis of metal complexes bearing 5-amino 2-ethylpyridine-2-carboximidate and their catalytic activity in the Henry reaction demonstrates the potential of substituted heterocycles in catalysis. ias.ac.in
These metal complexes could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The specific properties of the metal complex, such as its catalytic activity and selectivity, would depend on the nature of the metal ion and the reaction conditions.
Applications in Agrochemical Research (Focusing on Chemical Synthesis, Excluding Bioactivity)
The oxazole scaffold is a common structural motif in a variety of agrochemicals. Therefore, this compound represents a valuable intermediate for the synthesis of new potential agrochemical candidates. The functional groups on the molecule allow for the straightforward introduction of other pharmacophores or moieties known to be important for pesticidal or herbicidal activity.
For instance, the hydroxyl group can be used as a handle to link the oxazole core to other cyclic or acyclic structures, enabling the creation of a diverse library of compounds for screening. The research progress of oxazole derivatives in the discovery of agricultural chemicals has been significant, with the oxazole ring often used as a scaffold or a bridging chain to connect different reactive groups. bohrium.com The synthesis of 1,3,4-oxadiazole derivatives as potential antifungal agents for maize diseases highlights the importance of heterocyclic compounds in agrochemical research. nih.gov
The synthesis of these potential agrochemicals would involve multi-step reaction sequences starting from this compound. The versatility of this starting material allows for the exploration of a wide chemical space in the search for new and effective crop protection agents.
Development as Dyes and Pigments
Organic molecules containing extended π-conjugated systems often exhibit color and can be used as dyes and pigments. While this compound itself is not colored, it can serve as a precursor for the synthesis of larger, more conjugated systems.
Utilization as Chelating Agents
The ability of this compound to act as a bidentate ligand, as discussed in the context of catalysis, also makes it a potential chelating agent. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it from the surrounding environment.
The nitrogen of the oxazole ring and the oxygen of the hydroxyl group can coordinate with metal ions, forming a stable five-membered chelate ring. This property could be useful in applications where the removal or masking of metal ions is required. The effectiveness of a chelating agent depends on its affinity and selectivity for specific metal ions. The 8-hydroxyquinoline bidentate chelate moiety is a known and effective metal-binding group. nih.gov The use of chelators in medicine is broad, ranging from removing metals from the body to altering their reactivity for therapeutic benefit. nih.gov
General Industrial Chemical Processes (Excluding Pharmaceutical/Medicinal)
Beyond the specific applications outlined above, this compound can be considered a versatile intermediate in general industrial chemical processes. Its combination of a stable heterocyclic core and reactive functional groups makes it a valuable starting material for the synthesis of a wide range of specialty chemicals.
For example, it could be used in the production of corrosion inhibitors, surfactants, or as an additive in various formulations. The oxazole moiety can impart specific properties to the final product, such as improved thermal stability or altered surface activity. The use of various heterocyclic compounds as stabilizers for chlorinated solvents in industrial applications has been documented in numerous patents. rsc.org
Future Research Directions and Perspectives in 2 Ethyl 4 Methyl 1,3 Oxazol 5 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol is a foundational area for future research. While classic methods like the Robinson-Gabriel synthesis provide a basis for oxazole (B20620) formation, contemporary research is focused on developing more sustainable and atom-economical routes. numberanalytics.compharmaguideline.com
The application of flow chemistry is another key area for developing sustainable synthetic protocols. researchgate.netresearchgate.netmdpi.comnih.gov A continuous flow process for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility.
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| One-Pot Multicomponent Reactions | Reduced waste, time and cost savings, increased efficiency. | Identifying suitable starting materials and catalysts for the specific substitution pattern. |
| Copper-Catalyzed Aerobic Oxidation | Use of molecular oxygen as a green oxidant, milder reaction conditions. | Optimizing catalyst systems and reaction parameters for high yields and selectivity. |
Exploration of Unprecedented Chemical Transformations
The functional groups of this compound, particularly the 5-hydroxymethyl group, offer a rich playground for exploring novel chemical transformations. The hydroxyl group can be a versatile handle for a variety of chemical modifications. nih.gov
Future research should investigate the selective oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid, which would provide access to a new range of derivatives with potentially different biological activities or material properties. libretexts.orgresearchgate.netlibretexts.org Furthermore, the esterification and etherification of the hydroxyl group can be explored to create a library of compounds with varying lipophilicity and steric properties. researchgate.net
The conversion of the hydroxymethyl group to other functionalities, such as halides, azides, or amines, would open up avenues for further derivatization through nucleophilic substitution or click chemistry. nih.govnih.gov The reactivity of the oxazole ring itself, including electrophilic substitution and metal-catalyzed cross-coupling reactions, should also be systematically studied to understand the influence of the specific substitution pattern on its reactivity. numberanalytics.comsemanticscholar.orgtandfonline.com
Advanced Computational Modeling for Property Prediction and Mechanistic Insights
Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, as well as to gain insights into reaction mechanisms. psu.edu Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of the molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds. nih.gov Molecular docking studies can predict the binding modes of these molecules with biological targets, such as enzymes or receptors, providing a basis for rational drug design. researchgate.net
Future computational studies could focus on:
Predicting Spectroscopic Properties: Calculating NMR and IR spectra to aid in the characterization of new derivatives.
Modeling Reaction Pathways: Elucidating the mechanisms of novel synthetic reactions and chemical transformations.
Virtual Screening: Screening large virtual libraries of derivatives to identify candidates with desired properties for synthesis and testing.
Table 2: Computational Chemistry Applications
| Computational Method | Application in this compound Research |
|---|---|
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and reaction mechanisms. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to guide lead optimization. |
Integration into Emerging Chemical Technologies
The unique structure of this compound makes it a candidate for integration into various emerging chemical technologies. Its potential as a building block in combinatorial chemistry for the rapid synthesis of compound libraries is a significant area of interest. nih.gov
The development of this compound-based ligands for asymmetric catalysis is another promising direction. The oxazole ring can coordinate with metal centers, and the chiral environment can be tuned by modifying the substituents, potentially leading to highly selective catalysts for a range of organic transformations. researchgate.netresearchgate.net
Furthermore, the application of this compound in the development of chemical sensors or probes could be explored. The fluorescence properties of the oxazole ring can be sensitive to the local environment, and modifications to the molecule could be designed to enable selective detection of specific analytes. nih.gov
Design and Synthesis of New Functional Materials
The oxazole scaffold is a known component of various functional materials, and this compound could serve as a valuable monomer or building block for the creation of new materials with tailored properties.
In the field of polymer chemistry, this compound could be incorporated into the backbone or as a pendant group in polymers to influence their thermal, mechanical, and photophysical properties. acs.org The synthesis of hyperbranched poly(aryl ether oxazole)s has been reported, and a similar approach could be explored with this specific monomer. acs.org
Another exciting avenue is the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs). Oxadiazole derivatives are known to be good electron transporters, and the strategic design of molecules incorporating the this compound core could lead to new and efficient emitter or host materials for OLEDs. nih.govresearchgate.netresearchgate.netacs.orgrsc.org
Future research in this area will involve the synthesis of a variety of derivatives and the systematic investigation of their material properties, including their photoluminescence quantum yields, charge transport characteristics, and thermal stability.
Q & A
Q. What are the preferred synthetic routes for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol?
The synthesis typically involves cyclization reactions to form the oxazole core, followed by functionalization. For example, aldehydes (e.g., 4-tert-butylbenzaldehyde in ) react with amines under controlled conditions (e.g., methanol solvent, inert atmosphere) to form the oxazole ring. Subsequent steps introduce ethyl, methyl, and hydroxymethyl groups via alkylation or oxidation. Key intermediates are purified using column chromatography or recrystallization .
Q. How is the compound structurally characterized post-synthesis?
Spectroscopic methods are critical:
- NMR : Proton environments (e.g., oxazole ring protons at δ 6.5–7.5 ppm, hydroxymethyl protons at δ 3.5–4.5 ppm) confirm substitution patterns.
- IR : Stretching frequencies for O–H (~3200 cm⁻¹) and C=N (~1650 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 181 for C₈H₁₁NO₂) confirm molecular weight .
Q. What in vitro assays are used for initial biological activity screening?
Common assays include:
- Antimicrobial susceptibility testing (e.g., broth microdilution for MIC values).
- Enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition measured via spectrophotometry).
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines). These prioritize compounds for advanced studies .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural variations (e.g., substituent positioning). For example, replacing a phenyl group with a tert-butyl group ( vs. 1) alters hydrophobicity and target binding. Systematic SAR studies and standardized assay protocols (e.g., OECD guidelines) mitigate inconsistencies .
Q. What computational methods predict interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) models binding poses with enzymes like cyclooxygenase-2.
- DFT calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
- MD simulations assess stability of ligand-receptor complexes over time. PubChem data (InChIKey, SMILES) enables virtual screening .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -Cl) enhances electrophilicity, improving enzyme inhibition.
- Steric effects : Bulkier groups (e.g., 4-tert-butylphenyl in ) may hinder binding to shallow active sites.
- Hydroxymethyl derivatization : Esterification (e.g., acetylated derivatives) increases membrane permeability .
Q. What reaction mechanisms govern key transformations in derivative synthesis?
- Oxidation of hydroxymethyl : Catalyzed by KMnO₄ or CrO₃, forming carboxylic acids via radical intermediates.
- Nucleophilic substitution : The oxazole’s nitrogen participates in SNAr reactions with amines or thiols under basic conditions .
Q. How are purification challenges addressed for polar derivatives?
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar hydroxymethyl derivatives.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Solubility limitations (noted in ) require solvent optimization .
Q. What stability studies are critical for long-term storage?
Q. How to design derivatives with improved pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
